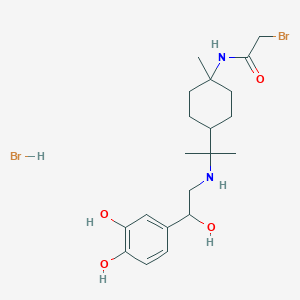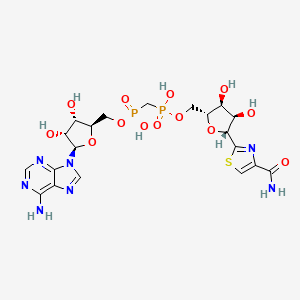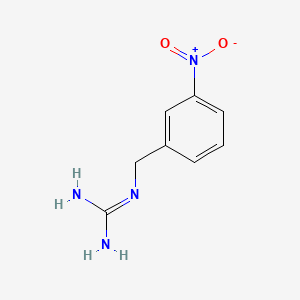
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Descripción general
Descripción
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a chemical compound belonging to the quinoxaline family . Its molecular formula is C14H16N2O3 . The compound’s IUPAC name is 3-(3-oxo-4-propyl-3,4-dihydro-2-quinoxalinyl)propanoic acid . It is characterized by its quinoxaline ring structure and the presence of a propanoic acid functional group.
Molecular Structure Analysis
The molecular structure of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid consists of a quinoxaline ring fused with a propanoic acid moiety. The quinoxaline ring contains two nitrogen atoms and two carbon atoms, forming a bicyclic system. The propionic acid group is attached to one of the carbon atoms in the ring. The compound’s molecular weight is 260.29 g/mol .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antitumor Activity
This compound has been studied for its potential in cancer treatment due to its structure related to quinoxaline derivatives. Quinoxalines have shown cytotoxic effects against various cancer cell lines, indicating potential antitumor activity . The specific structure of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid could be explored for designing new antitumor agents.
Agriculture: Insect Repellent
In the agricultural sector, similar compounds have been synthesized and used as effective insect repellents. The structural properties of this compound could be modified to enhance its efficacy and safety as an insect repellent, contributing to pest control in crops.
Material Science: Chemical Synthesis
The compound’s unique structure makes it a candidate for chemical synthesis in material science. It could serve as a precursor or an intermediate in the synthesis of complex materials or chemicals . Its stability and reactivity can be utilized to develop new materials with desired properties.
Environmental Science: Eco-Friendly Pesticides
Given its structural similarity to other quinoxaline derivatives, this compound could be investigated for its use in eco-friendly pesticides. Its biodegradability and low toxicity could minimize environmental impact while providing effective pest control.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could be used to study enzyme interactions due to its reactive groups. It may act as an inhibitor or modulator for certain enzymes, which can be valuable in understanding biochemical pathways and designing drugs .
Pharmacology: Drug Development
The compound’s potential pharmacological effects, particularly its role in cytotoxicity, make it a compound of interest in drug development. It could be used to create drugs with specific actions against cancer cells, providing a targeted approach to cancer therapy .
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, to which this compound belongs, are known to exhibit a range of biological activities, including anticonvulsant, neuroprotective, and antioxidant effects. This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that the compound has a nearly planar conformation for its quinoxalinone core, which may facilitate its interaction with its targets.
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROJWOXFEZYMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227909 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7712-28-9 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)


![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)






![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
